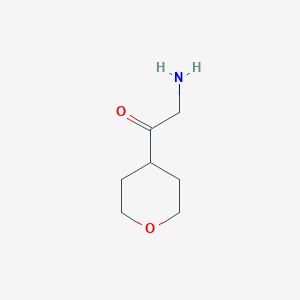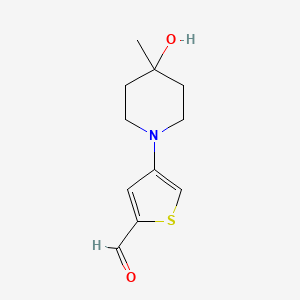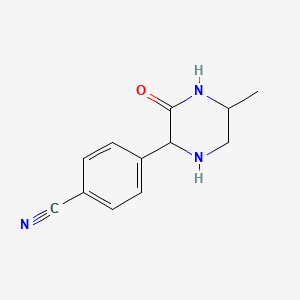![molecular formula C11H16ClNO3S B13199026 N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a chloro-hydroxyethyl group attached to a phenyl ring, further connected to an ethyl chain and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a hydroxyethyl phenyl derivative, followed by the introduction of the ethyl chain and subsequent sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a compound that meets stringent quality standards.
化学反应分析
Types of Reactions
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-hydroxyethyl group may play a crucial role in binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other sulfonamides and chloro-hydroxyethyl derivatives, such as:
- N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)acetamide
- N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)benzenesulfonamide
Uniqueness
What sets N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a chloro-hydroxyethyl group and a methanesulfonamide group allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
属性
分子式 |
C11H16ClNO3S |
|---|---|
分子量 |
277.77 g/mol |
IUPAC 名称 |
N-[2-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m1/s1 |
InChI 键 |
NFVIJFMJTGVVSR-LLVKDONJSA-N |
手性 SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)[C@@H](CCl)O |
规范 SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
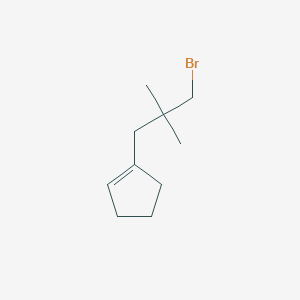
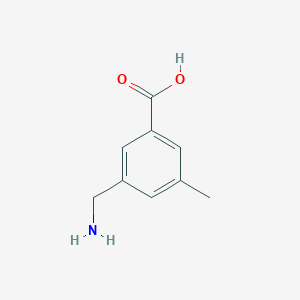
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)

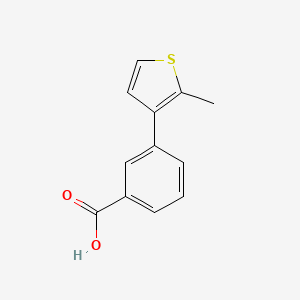
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
